![molecular formula C20H21N3O2 B2895187 N-((2-羟基-1,2,3,4-四氢萘-2-基)甲基)-2-甲基咪唑并[1,2-a]吡啶-3-甲酰胺 CAS No. 1705911-62-1](/img/structure/B2895187.png)
N-((2-羟基-1,2,3,4-四氢萘-2-基)甲基)-2-甲基咪唑并[1,2-a]吡啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains a naphthalene moiety (a polycyclic aromatic hydrocarbon), an imidazo[1,2-a]pyridine moiety (a type of heterocyclic aromatic organic compound), and a carboxamide group (a functional group derived from carboxylic acid). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and functional groups. The naphthalene moiety would contribute significant π-conjugation and potential for aromatic stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazo[1,2-a]pyridine and carboxamide groups, which could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings could contribute to its stability and solubility .科学研究应用
分子相互作用研究
研究表明,与 N-((2-羟基-1,2,3,4-四氢萘-2-基)甲基)-2-甲基咪唑并[1,2-a]吡啶-3-甲酰胺 在结构上相关的化合物可以是特定受体的有效且选择性的拮抗剂。例如,一项研究详细阐述了大麻素受体拮抗剂的分子相互作用,提供了对其构象分析和与受体相互作用的见解。此类研究对于理解药物-受体相互作用的分子基础以及开发新的治疗剂至关重要 (Shim 等人,2002).
抗菌和抗氧化活性
具有四氢萘衍生物的化合物已被合成并评估其抑制肿瘤和抗氧化活性。这项研究表明此类化合物在开发针对包括癌症在内的各种疾病的新疗法中具有潜力 (Hamdy 等人,2013).
络合性质和结构表征
已经研究了具有类似于目标化合物的杂环结构的化合物的络合性质,特别是与镧系元素的络合,表明在材料科学和配位化学中具有潜在应用 (Kobayashi 等人,2019).
衍生物的抗菌活性
对吡喃酮酰胺衍生物的研究显示出对各种细菌和真菌菌株的抗菌活性,突出了开发新的抗菌剂的潜力 (Aytemir 等人,2003).
作用机制
Target of Action
The primary targets of this compound are the serotonin, norepinephrine, and dopamine transporters . These transporters play a crucial role in the regulation of neurotransmitter levels in the synaptic cleft, which in turn influences neuronal signaling and overall brain function .
Mode of Action
This compound acts as a triple reuptake inhibitor , meaning it inhibits the reuptake of serotonin, norepinephrine, and dopamine . By blocking the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, enhancing neurotransmission .
Biochemical Pathways
The compound’s action on serotonin, norepinephrine, and dopamine transporters affects multiple biochemical pathways. These pathways are involved in a variety of physiological processes, including mood regulation, reward, and cognition . By enhancing the neurotransmission of serotonin, norepinephrine, and dopamine, the compound can influence these processes .
Pharmacokinetics
The compound’s molecular weight (132.2023) and structure suggest it may have favorable pharmacokinetic properties .
Result of Action
The increased neurotransmission resulting from the compound’s action can lead to various molecular and cellular effects. For instance, it has been shown to be effective in animal models predictive of antidepressant activity . This suggests that the compound may have potential therapeutic applications in the treatment of conditions such as depression .
安全和危害
未来方向
属性
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-18(23-11-5-4-8-17(23)22-14)19(24)21-13-20(25)10-9-15-6-2-3-7-16(15)12-20/h2-8,11,25H,9-10,12-13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYHNMLVHZQWKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NCC3(CCC4=CC=CC=C4C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。